molecular formula C23H22N4O2S B2739389 Benzo[d]thiazol-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705207-28-8

Benzo[d]thiazol-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2739389
CAS No.: 1705207-28-8
M. Wt: 418.52
InChI Key: ASRLNKCHXYLSCW-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a fascinating chemical compound characterized by its complex structure, involving multiple aromatic and heterocyclic components. Its unique arrangement of atoms allows it to interact in specific ways with biological molecules, leading to a wide array of applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone can be approached through several synthetic routes:

  • Step-wise Synthesis: : Typically involves the formation of intermediate compounds which are then coupled together. For instance, the synthesis might start with the preparation of the piperidine derivative followed by the formation of the oxadiazole ring.

  • Cyclization Reactions: : Utilized for constructing the heterocyclic rings present in the molecule.

  • Condensation Reactions: : Often employed to link the various rings and side chains together.

Industrial Production Methods

On an industrial scale, the production would likely involve:

  • Batch Processes: : For meticulous control over reaction conditions.

  • Continuous Flow Reactors: : For large-scale production with enhanced efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions to yield sulfoxides or sulfones.

  • Reduction: : Reduction can be employed to modify the oxadiazole or piperidine rings.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride or sodium borohydride.

  • Catalysts: : Palladium on carbon for hydrogenation reactions.

  • Solvents: : Organic solvents like dichloromethane or ethanol are often used.

Major Products

  • Sulfoxides: and Sulfones from oxidation.

  • Hydrogenated Derivatives: from reduction.

  • Substituted Aromatic Derivatives: from substitution.

Scientific Research Applications

Benzo[d]thiazol-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone has applications in:

  • Chemistry: : As a building block for complex organic synthesis.

  • Biology: : As a molecular probe to study cellular processes.

  • Medicine: : Potential therapeutic agent due to its bioactive properties.

  • Industry: : Used in materials science for developing new polymers and resins.

Mechanism of Action

The compound exerts its effects primarily through:

  • Interaction with Proteins: : Binding to active sites or allosteric sites on enzymes.

  • Molecular Pathways: : Involvement in signal transduction pathways, possibly affecting cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]thiazol-2-yl Derivatives: : Often used in similar applications due to their structural similarity.

  • 1,2,4-Oxadiazole Compounds: : Known for their bioactivity and are often studied in medicinal chemistry.

Uniqueness

Benzo[d]thiazol-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone stands out due to the specific arrangement of its functional groups, which allows for unique interactions in biological systems compared to its analogs. Its synthesis, reactivity, and applications highlight its versatility and potential in various fields.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-15-7-2-3-9-17(15)21-25-20(29-26-21)13-16-8-6-12-27(14-16)23(28)22-24-18-10-4-5-11-19(18)30-22/h2-5,7,9-11,16H,6,8,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRLNKCHXYLSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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